1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that has been the focus of various scientific studies due to its potential applications in medicinal chemistry, pharmaceuticals, and industrial processes. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, an azetidinylsulfonyl group, and a 2-methylpyridin-4-yloxy moiety. The distinct arrangement of these functional groups contributes to the compound's diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step processes that include the formation of the pyrrolidine-2,5-dione core, introduction of the azetidinylsulfonyl group, and attachment of the 2-methylpyridin-4-yloxy moiety. One common route involves:
Formation of Pyrrolidine-2,5-dione Core: : This step generally employs a cyclization reaction where a suitable diketone undergoes intramolecular condensation.
Introduction of Azetidinylsulfonyl Group: : This is achieved through a nucleophilic substitution reaction using an azetidinylsulfonyl chloride and a nucleophilic precursor of the pyrrolidine-2,5-dione.
Attachment of the 2-Methylpyridin-4-yloxy Moiety: : This final step involves an etherification reaction where a suitable pyridine derivative is coupled with the intermediate product.
Industrial Production Methods
On an industrial scale, the production of this compound would typically involve optimization of reaction conditions to enhance yield and purity, including controlled temperature and pH, solvent selection, and use of catalysts. Large-scale synthesis also requires efficient purification methods such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized using reagents such as m-chloroperoxybenzoic acid (mCPBA) to introduce oxygen-containing functional groups.
Reduction: : Selective reduction using agents like lithium aluminum hydride (LiAlH4) can modify specific functional groups without affecting the entire molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be carried out to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: : mCPBA, hydrogen peroxide, chromium-based oxidizing agents.
Reduction: : LiAlH4, sodium borohydride (NaBH4), catalytic hydrogenation.
Substitution: : Halogenating agents for electrophilic substitution, strong bases for nucleophilic substitution.
Major Products Formed
The specific products formed depend on the nature of the reactants and conditions. For example:
Oxidation can yield sulfoxides or sulfones.
Reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its diverse reactivity allows chemists to explore various functionalizations and modifications.
Biology
Biologically, it has potential applications as an enzyme inhibitor, due to its ability to bind to active sites and modulate enzyme activity. This makes it a candidate for studying biochemical pathways.
Medicine
In medicinal chemistry, 1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione has been investigated for its potential as a therapeutic agent. Its unique structure allows for the design of analogs that can target specific receptors or enzymes implicated in diseases.
Industry
Industrially, it is utilized in the development of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which 1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione exerts its effects involves:
Molecular Targets: : It can interact with proteins, enzymes, or receptors through binding interactions, modulating their function.
Pathways Involved: : The compound may influence pathways related to signal transduction, metabolic processes, or gene expression, depending on its application context.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar functional groups, 1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione stands out due to its combination of a pyrrolidine-2,5-dione core and an azetidinylsulfonyl group, which impart distinct chemical properties and reactivity profiles.
List of Similar Compounds
4-Amino-N-(2-methylpyridin-4-yl)benzenesulfonamide: : Lacks the azetidinyl ring but shares pyridine and sulfonyl functionalities.
2,5-Pyrrolidinedione derivatives: : Compounds with similar core structure but different substituents, affecting their reactivity and applications.
In essence, this compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial practitioners alike.
Properties
IUPAC Name |
1-[4-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-13-10-15(8-9-20-13)27-16-11-21(12-16)28(25,26)17-4-2-14(3-5-17)22-18(23)6-7-19(22)24/h2-5,8-10,16H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFBLBSPCOXTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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